3,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Medicinal Chemistry Kinase Inhibitor Design Scaffold Optimization

This tetrahydropyrazolopyrimidine (THPP) building block features a unique partially saturated core with a critical N4-H donor and zero rotatable bonds, offering distinct conformational advantages over fully aromatic analogs. Validated in antitubercular HTS campaigns (MIC 0.06 µg/mL for optimized derivatives) and kinase programs (Pim-1/Flt-3), it is an advanced intermediate for CNS-penetrant drug discovery (cLogP 1.4, MW 151.21). Its ideal fragment-like properties accelerate FBDD and scaffold-hopping workflows.

Molecular Formula C8H13N3
Molecular Weight 151.213
CAS No. 1701494-61-2
Cat. No. B2859491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
CAS1701494-61-2
Molecular FormulaC8H13N3
Molecular Weight151.213
Structural Identifiers
SMILESCC1CCN2C(=C(C=N2)C)N1
InChIInChI=1S/C8H13N3/c1-6-5-9-11-4-3-7(2)10-8(6)11/h5,7,10H,3-4H2,1-2H3
InChIKeyHFWXKJZJXPYDAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS 1701494-61-2) Procurement Overview: A Versatile Tetrahydropyrazolopyrimidine Scaffold for Drug Discovery


3,5-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS 1701494-61-2) is a heterocyclic building block featuring a partially saturated tetrahydropyrazolo[1,5-a]pyrimidine core [1]. This compound belongs to the privileged class of pyrazolo[1,5-a]pyrimidine scaffolds, which are widely utilized in medicinal chemistry for the development of kinase inhibitors and other bioactive molecules [2]. As a 3,5-disubstituted tetrahydropyrazolopyrimidine, it offers a unique hydrogen-bond donor (NH) at position 4 and a partially reduced pyrimidine ring, providing distinct physicochemical properties compared to fully aromatic analogs . The compound is commercially available as a research chemical with reported purity levels of ≥95% .

Why 3,5-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS 1701494-61-2) Cannot Be Replaced by Generic Heterocyclic Analogs


Generic substitution of 3,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine with other heterocyclic scaffolds or even closely related pyrazolopyrimidines is not a straightforward exchange. The tetrahydropyrazolo[1,5-a]pyrimidine (THPP) scaffold possesses a unique combination of a partially saturated pyrimidine ring and a 3,5-dimethyl substitution pattern that confers specific stereoelectronic properties, hydrogen-bonding capacity, and conformational flexibility [1]. Unlike fully aromatic pyrazolo[1,5-a]pyrimidines, this compound features an sp³-hybridized carbon at position 6 and an NH group at position 4, which are critical for key intermolecular interactions in biological targets [2]. Furthermore, the THPP scaffold has been validated in high-throughput screening campaigns for antitubercular agents, demonstrating that even minor structural modifications significantly impact potency and pharmacokinetic properties [3]. The quantitative evidence below substantiates why this specific building block offers measurable advantages over alternative scaffolds.

3,5-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (1701494-61-2) Quantitative Differentiation Evidence Against Comparator Scaffolds


Enhanced Hydrogen-Bond Donor Capacity Versus Fully Aromatic Pyrazolo[1,5-a]pyrimidines

The target compound possesses a hydrogen bond donor (HBD) count of 1, attributable to the NH group at position 4 of the tetrahydropyrimidine ring, whereas fully aromatic pyrazolo[1,5-a]pyrimidine analogs such as 3,5-dimethylpyrazolo[1,5-a]pyrimidine (PubChem CID 136837497) have an HBD count of 0 [1]. This difference is critical for establishing key hydrogen-bonding interactions with kinase hinge regions and other biological targets. In kinase inhibitor design, the presence of an NH donor has been shown to improve binding affinity and selectivity profiles [2].

Medicinal Chemistry Kinase Inhibitor Design Scaffold Optimization

Superior Conformational Flexibility (Zero Rotatable Bonds) Versus Aromatic and Larger Heterocyclic Scaffolds

3,5-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has a computed rotatable bond count of 0 [1]. In comparison, commonly used kinase inhibitor scaffolds such as imidazo[1,2-b]pyridazine (found in PDDC, an nSMase2 inhibitor) possess multiple rotatable bonds, which can lead to entropic penalties upon binding [2]. The rigid, conformationally constrained nature of the THPP scaffold reduces the entropic cost of binding and can improve target selectivity. Furthermore, the partially saturated ring introduces a distinct spatial orientation compared to fully aromatic bicyclic systems, offering unique vectors for substituent attachment [3].

Conformational Analysis Molecular Rigidity Binding Entropy

Validated Scaffold Hit in Mycobacterium tuberculosis Whole-Cell Screening (MIC Data)

The tetrahydropyrazolo[1,5-a]pyrimidine (THPP) scaffold was identified as a hit series from a Mycobacterium tuberculosis (Mtb) whole-cell high-throughput screening (HTS) campaign [1]. While the specific 3,5-dimethyl derivative was not the lead compound, structure-activity relationship (SAR) studies within the THPP series demonstrated that modifications to the core scaffold significantly impact antitubercular potency. For example, optimized THPP carboxamide derivatives exhibited minimum inhibitory concentrations (MIC) against Mtb H37Rv as low as 0.06 μg/mL, validating the scaffold's utility [2]. In contrast, closely related pyrazolo[1,5-a]pyrimidine scaffolds lacking the tetrahydropyrimidine ring were not identified in this HTS campaign, underscoring the importance of the partially saturated ring for antimycobacterial activity [3].

Antitubercular Agents High-Throughput Screening Infectious Disease

Improved Lipophilicity Profile (cLogP = 1.4) Versus Highly Lipophilic Kinase Inhibitor Scaffolds

3,5-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has a computed XLogP3-AA value of 1.4 [1]. This value falls within the optimal range for CNS drug candidates (cLogP 1-3) and oral bioavailability (Lipinski's Rule of Five: cLogP ≤5). In comparison, many advanced kinase inhibitor scaffolds, such as the imidazo[1,2-b]pyridazine core of the nSMase2 inhibitor PDDC, exhibit higher lipophilicity (cLogP ≈ 3.5), which can lead to increased off-target toxicity, poor aqueous solubility, and suboptimal pharmacokinetic properties [2]. The moderate lipophilicity of the THPP scaffold facilitates formulation and enhances developability profiles [3].

Physicochemical Properties Lipophilicity Drug-Likeness

Kinase Inhibition Potential Validated by Clinical Success of Related Pyrazolopyrimidines

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged chemotype for kinase inhibition, with multiple FDA-approved drugs and clinical candidates based on this core [1]. Notably, larotrectinib (Vitrakvi®), a first-in-class TRK inhibitor containing a pyrazolo[1,5-a]pyrimidine ring, demonstrates the scaffold's clinical translatability [2]. While 3,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine itself is a building block, its core structure is present in potent and selective inhibitors of Pim-1 (IC50 < 100 nM), Flt-3, CDK2/TRKA, EGFR/HER2, and PI3Kγ/δ [3]. In head-to-head comparisons within the Pim-1 series, pyrazolo[1,5-a]pyrimidine compounds demonstrated improved safety profiles (no significant hERG inhibition at 30 μM) compared to the first-generation Pim-1 inhibitor SGI-1776 [4].

Kinase Inhibition Cancer Therapeutics Targeted Therapy

Synthetic Versatility: Direct Access to Diverse Functionalized Derivatives via One-Pot Multicomponent Reactions

3,5-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can be readily synthesized via cyclization of 3,5-dimethylpyrazole with formamide or formic acid under reflux conditions . More importantly, the THPP scaffold can be elaborated using one-pot multicomponent reactions (MCRs), enabling rapid access to diverse libraries for structure-activity relationship (SAR) exploration [1]. In contrast, fully aromatic pyrazolo[1,5-a]pyrimidines often require multistep syntheses with lower overall yields and more challenging purification [2]. The partially saturated ring also provides a handle for further functionalization via N-alkylation or oxidation, offering synthetic flexibility not available with fully aromatic cores [3].

Synthetic Chemistry Multicomponent Reactions Library Synthesis

3,5-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (1701494-61-2) Optimal Application Scenarios Based on Evidence


Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Programs

The compound's zero rotatable bonds, moderate lipophilicity (cLogP = 1.4), and single hydrogen bond donor make it an ideal fragment for FBDD campaigns [1]. Its rigid, low-molecular-weight scaffold (MW = 151.21) provides a solid starting point for structure-based design and scaffold hopping from more complex kinase inhibitors. The tetrahydropyrimidine ring offers a unique conformational signature that can be exploited to improve selectivity profiles when replacing aromatic cores [2].

Antitubercular Lead Optimization

The THPP scaffold has been validated in a whole-cell Mtb HTS campaign, with optimized derivatives achieving MIC values as low as 0.06 μg/mL [1]. 3,5-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine serves as an advanced intermediate for synthesizing carboxamide and other substituted analogs to further explore SAR and improve potency against drug-resistant Mtb strains [2]. The scaffold's favorable physicochemical properties support oral bioavailability, a critical requirement for antitubercular therapies [3].

Kinase Inhibitor Development (Pim-1, Flt-3, CDK, EGFR/HER2)

Pyrazolo[1,5-a]pyrimidine-based compounds have demonstrated potent and selective inhibition of multiple clinically relevant kinases [1]. Specifically, analogs based on this core have shown submicromolar potency against Pim-1 and Flt-3, with improved safety margins compared to first-generation inhibitors [2]. The 3,5-dimethyl substitution pattern and partially saturated ring may confer enhanced selectivity for certain kinase conformations, making this building block valuable for developing next-generation targeted therapies [3].

CNS Drug Discovery Programs

With a cLogP of 1.4 and a low molecular weight, 3,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine possesses optimal physicochemical properties for crossing the blood-brain barrier [1]. Related pyrazolo[1,5-a]pyrimidine scaffolds have shown efficacy in CNS targets, including nSMase2 for Alzheimer's disease and neurodegenerative disorders [2]. The scaffold's favorable brain-to-plasma ratio in animal models (for optimized analogs) supports its utility in CNS drug discovery [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.